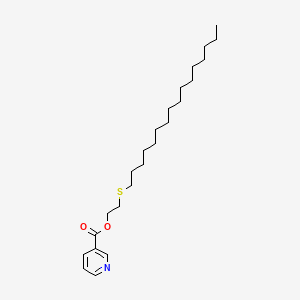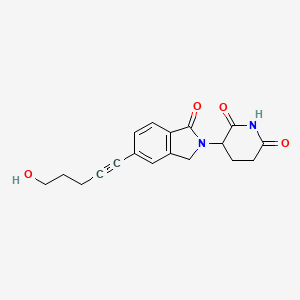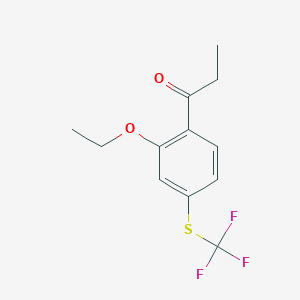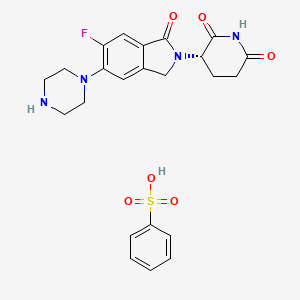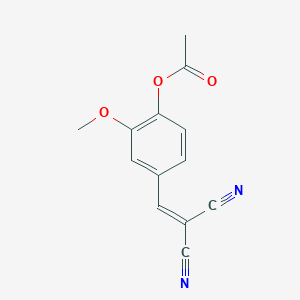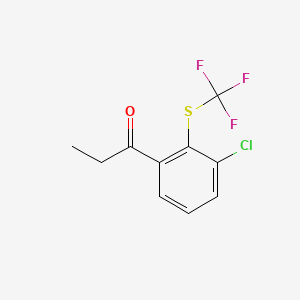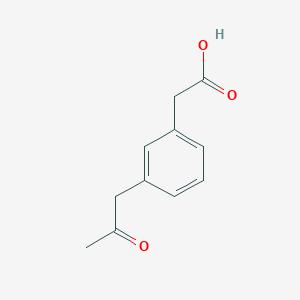
1-(3-(Carboxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(3-(Carboxymethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(carboxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-(Carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with sodium borohydride may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Carboxymethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-(3-(Carboxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one While phenylacetone is a simpler structure with a phenyl group attached to a propan-2-one moiety, this compound has an additional carboxymethyl group, which imparts different chemical properties and reactivity
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific research fields.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-[3-(2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c1-8(12)5-9-3-2-4-10(6-9)7-11(13)14/h2-4,6H,5,7H2,1H3,(H,13,14) |
Clave InChI |
ZPTKUDCPTMJVGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


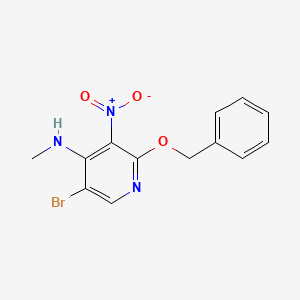

![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)


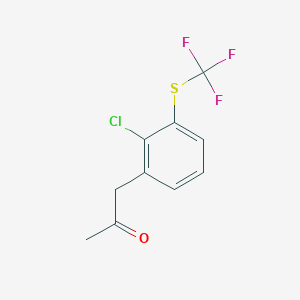

![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
